

(-)-Olivil CAS number and molecular weight

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Compound of Interest

Compound Name: (-)-Olivil

Cat. No.: B1215149

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An In-Depth Technical Guide to (-)-Olivil

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Olivil, a lignan found in various plant species including the olive tree (*Olea europaea*), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of **(-)-Olivil**, detailing its physicochemical properties, known biological effects, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of natural compounds for therapeutic applications.

Physicochemical Properties of (-)-Olivil

(-)-Olivil is a tetrahydrofuran lignan characterized by the following properties:

Property	Value	Reference(s)
CAS Number	2955-23-9	[1] [2] [3]
Molecular Formula	C ₂₀ H ₂₄ O ₇	[1] [4] [5]
Molecular Weight	376.40 g/mol	[1] [4] [5]

Biological Activities and Mechanism of Action

Current research suggests that **(-)-Olivil** and its derivatives possess a range of biological activities, primarily centered around their antioxidant and antifungal properties.

Antioxidant Activity

(-)-Olivil has demonstrated antioxidant properties, contributing to the overall antioxidant capacity of extracts from plants in which it is found. The mechanism of action is believed to involve the scavenging of free radicals, thereby mitigating oxidative stress.

Antifungal Activity

A derivative of **(-)-Olivil**, **(-)-olivil-9'-O- β -d-glucopyranoside**, has been shown to exhibit potent antifungal activity against *Candida albicans*. The primary mechanism of this antifungal action is the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Modulation of Cellular Signaling Pathways

While direct studies on **(-)-Olivil** are limited, related phenolic compounds found in olive oil have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation. It is plausible that **(-)-Olivil** may exert some of its biological effects through the modulation of these or similar signaling cascades.

Experimental Protocols

The following sections detail standardized protocols that can be adapted for the investigation of **(-)-Olivil**'s biological activities.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

- **(-)-Olivil** sample
- DPPH solution (e.g., 0.1 mM in methanol)
- Methanol (or other suitable solvent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **(-)-Olivil** in a suitable solvent.
- Create a series of dilutions of the **(-)-Olivil** stock solution.
- In a 96-well plate, add a specific volume of each **(-)-Olivil** dilution to the wells.
- Add an equal volume of DPPH solution to each well.
- Include a control group with the solvent and DPPH solution only.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antifungal Susceptibility Testing against *Candida albicans*

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

- **(-)-Olivil** sample
- *Candida albicans* strain
- Appropriate broth medium (e.g., RPMI-1640)
- 96-well microplate
- Spectrophotometer or microplate reader

Procedure:

- Prepare a standardized inoculum of *C. albicans*.
- Prepare serial dilutions of **(-)-Olivil** in the broth medium in a 96-well plate.
- Add the standardized fungal inoculum to each well.
- Include positive (no drug) and negative (no fungus) controls.
- Incubate the plate at 35-37°C for 24-48 hours.
- Determine the MIC by visually inspecting for the lowest concentration of **(-)-Olivil** that inhibits visible fungal growth or by measuring the optical density at 600 nm.

Cell Membrane Integrity Assay

This assay is used to assess cell membrane damage. PI is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

- *Candida albicans* cells
- **(-)-Olivil** sample
- Propidium Iodide (PI) solution
- Phosphate-buffered saline (PBS)

- Flow cytometer or fluorescence microscope

Procedure:

- Treat *C. albicans* cells with various concentrations of **(-)-Olivil** for a specified duration.
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS containing PI.
- Incubate in the dark for a short period (e.g., 15-30 minutes).
- Analyze the cells using a flow cytometer or fluorescence microscope to quantify the percentage of PI-positive (dead) cells.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling cascades like PI3K/Akt and MAPK.

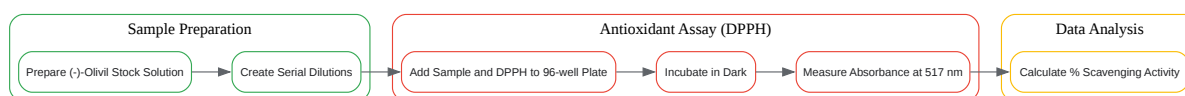
Materials:

- Mammalian cell line of interest
- **(-)-Olivil** sample
- Cell lysis buffer
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Chemiluminescent substrate and imaging system

Procedure:

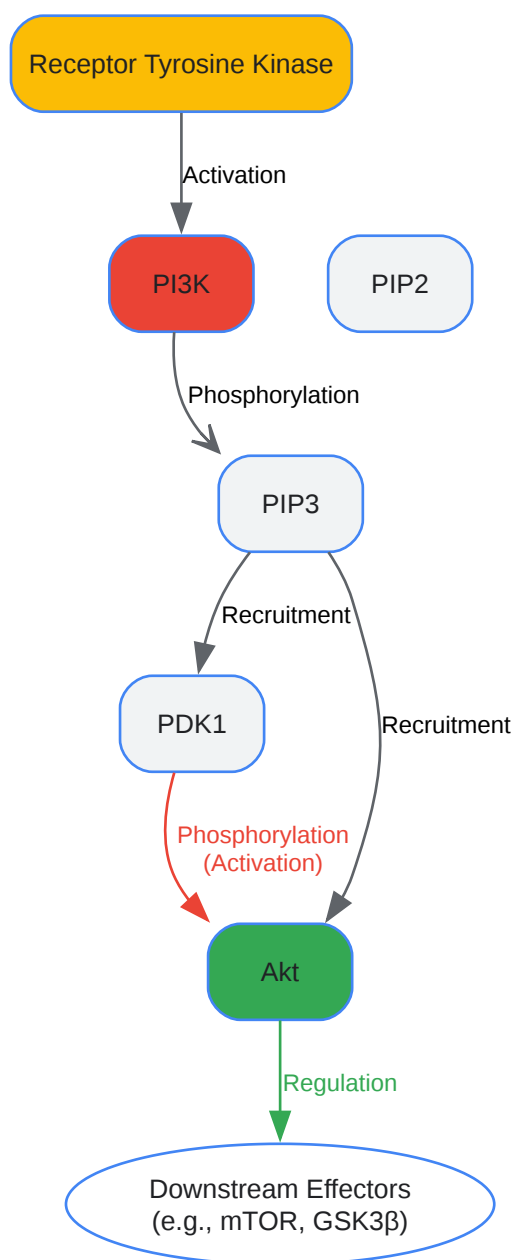
- Treat cells with **(-)-Olivil** for various times and concentrations.
- Lyse the cells to extract total protein.
- Determine protein concentration using a suitable assay (e.g., BCA assay).
- Separate proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Add a chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations



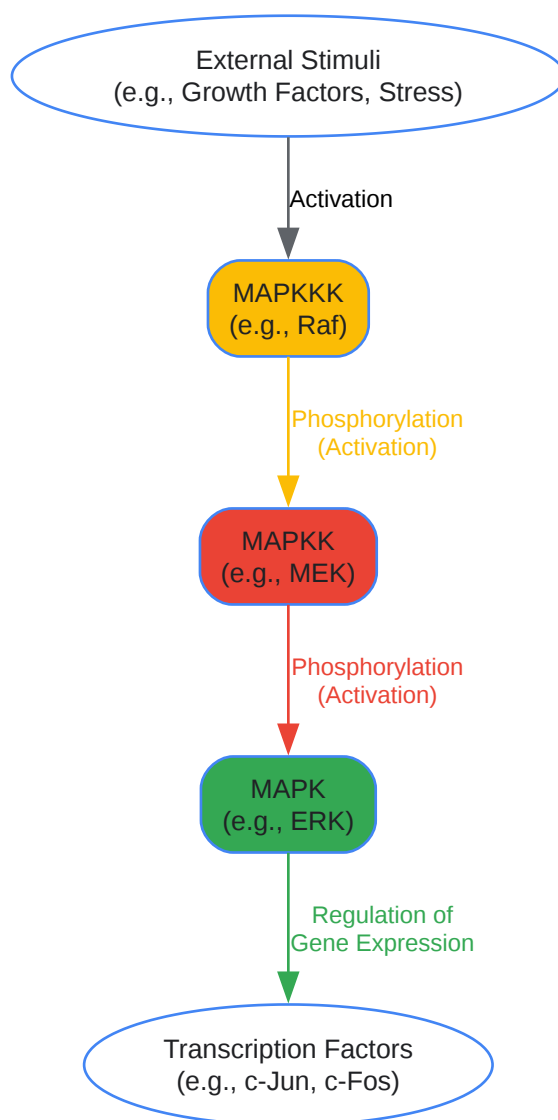
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Caption: A representative experimental workflow for the DPPH antioxidant assay.



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Caption: The PI3K/Akt signaling pathway.



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Caption: A generalized MAPK signaling cascade.

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